![molecular formula C11H6N4O5S B2810013 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 851095-26-6](/img/structure/B2810013.png)

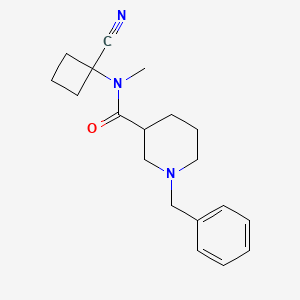

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

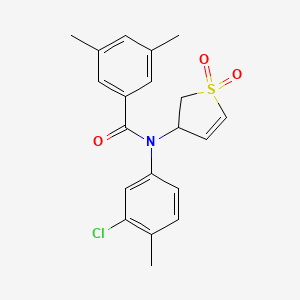

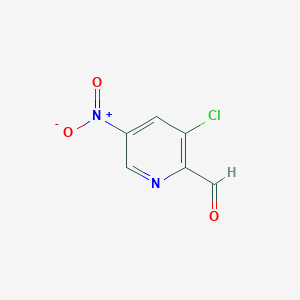

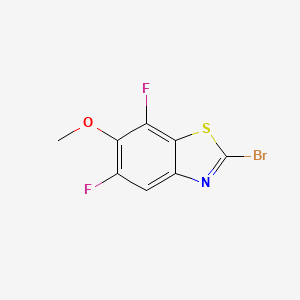

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis . The synthesized compounds were characterized based on IR, (1)HMR and mass spectral analysis . Another study reported the synthesis of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, (1)HMR and mass spectral analysis . These techniques provide valuable information about the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol was synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the analysis of DC magnetic properties revealed a high spin arrangement in one compound, significant rhombicity for both complexes, and large magnetic anisotropy in another compound .Scientific Research Applications

1,3,4-Oxadiazole Core Applications

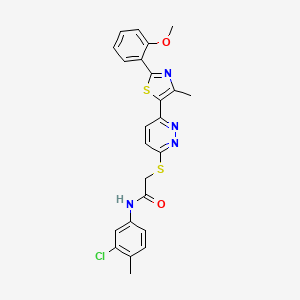

Pharmacological Significance :The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties. It has been incorporated into molecules that exhibit a wide array of biological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. This versatility stems from the oxadiazole ring's ability to act as a bioisostere for carboxylic acids, carboxamides, and esters, making it a valuable subunit in drug design and development. Compounds featuring the 1,3,4-oxadiazole moiety have been pursued as potential therapeutic agents for various diseases due to their efficacy and reduced toxicity (Rana, Salahuddin, & Sahu, 2020).

Material Science Applications :Besides pharmacological applications, 1,3,4-oxadiazoles find use in material science, particularly in the development of polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. Their unique electronic properties and stability under various conditions make them suitable for applications in electronic devices, including OLEDs and other light-emitting materials (Rana, Salahuddin, & Sahu, 2020).

Furan Derivative Applications

Renewable Chemical Feedstocks :Furan derivatives, such as those included in the compound of interest, have been explored for their potential as renewable chemical feedstocks. Derived from biomass, compounds like 5-hydroxymethylfurfural (HMF) and its derivatives are pivotal in the development of sustainable polymers, fuels, and fine chemicals. These applications are driven by the conversion of plant biomass into valuable furan-based chemicals, underscoring the role of furan derivatives in supporting the transition towards a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Health Implications of Furan Fatty Acids :Furan fatty acids, closely related to furan derivatives, have been studied for their health implications. These compounds are found in various natural sources, including fish and algae, and have been associated with anti-inflammatory and antioxidant activities. Despite concerns about the potential toxic effects of some furan compounds, the balance of evidence suggests beneficial health effects, particularly in the context of diet and disease prevention (Xu et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism, and it plays a significant role in various pathophysiological conditions.

Safety and Hazards

While specific safety and hazard information for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O5S/c16-9(7-3-4-8(21-7)15(17)18)12-11-14-13-10(20-11)6-2-1-5-19-6/h1-5H,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUKJOBZESCKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)

![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2809947.png)

![2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B2809948.png)

![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2809950.png)